molecular formula C17H16Cl2O4 B13872059 Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate

Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate

Katalognummer: B13872059
Molekulargewicht: 355.2 g/mol
InChI-Schlüssel: HMARCYXTACBJSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate is a synthetic organic compound characterized by its complex structure, which includes a phenyl ring substituted with dichlorophenoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate typically involves multiple steps. One common method includes the reaction of 3,5-dichlorophenol with 4-bromophenylacetic acid under basic conditions to form the intermediate 3,5-dichlorophenoxyphenylacetic acid. This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The dichlorophenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-[4-(3,5-dichlorophenoxy)phenyl]-3-oxopropanoate.

    Reduction: Formation of 3-[4-(3,5-dichlorophenoxy)phenyl]-3-hydroxypropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antifungal or antibacterial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or receptors. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate can be compared with other similar compounds such as:

    Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-ethoxypropionate: Similar structure but with an ethoxy group instead of a hydroxy group.

    3,5-Dichlorophenoxyacetic acid: A simpler compound with similar functional groups but lacking the ester and additional phenyl ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Eigenschaften

Molekularformel

C17H16Cl2O4

Molekulargewicht

355.2 g/mol

IUPAC-Name

ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate

InChI

InChI=1S/C17H16Cl2O4/c1-2-22-17(21)10-16(20)11-3-5-14(6-4-11)23-15-8-12(18)7-13(19)9-15/h3-9,16,20H,2,10H2,1H3

InChI-Schlüssel

HMARCYXTACBJSJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC2=CC(=CC(=C2)Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.